Home > Products > Screening Compounds P110732 > 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea - 922983-91-3

1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea

Catalog Number: EVT-2752202
CAS Number: 922983-91-3
Molecular Formula: C13H17N3O
Molecular Weight: 231.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound classified as an indole derivative. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural characteristics. The compound features a urea moiety linked to an ethyl-substituted indole ring, which contributes to its diverse biological activities and chemical reactivity.

Source

The chemical is cataloged under the identifier 941951-32-2 and is available through various chemical suppliers, including Benchchem, which provides detailed information about its synthesis and applications in scientific research.

Classification

1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea belongs to the class of urea derivatives, specifically those that incorporate indole rings. Indole derivatives are recognized for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea typically involves several key steps:

  1. Formation of Indole Intermediate: The indole ring is synthesized via the Fischer indole synthesis method, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  2. Alkylation: The resulting indole intermediate undergoes alkylation with ethyl iodide in the presence of a base such as potassium carbonate, introducing the ethyl group at the nitrogen atom.
  3. Urea Formation: The alkylated indole is then reacted with an isocyanate derivative to form the urea moiety, often using a catalyst like triethylamine under mild conditions.
  4. Final Modification: The final step involves reacting the urea intermediate with ethyl isocyanate or similar reagents to complete the synthesis.

Technical Details

The reaction conditions typically involve refluxing in suitable solvents such as dichloromethane or toluene, followed by purification through column chromatography to isolate the desired product.

Molecular Structure Analysis

Structure

The molecular structure of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea can be represented as follows:

C13H17N3O\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}

This indicates that the compound contains 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.

Data

The InChI (International Chemical Identifier) for this compound is:

InChI 1S C13H17N3O c1 3 14 13 17 15 11 9 16 4 2 12 8 6 5 7 10 11 12 h5 9H 3 4H2 1 2H3 H2 14 15 17 \text{InChI 1S C13H17N3O c1 3 14 13 17 15 11 9 16 4 2 12 8 6 5 7 10 11 12 h5 9H 3 4H2 1 2H3 H2 14 15 17 }

This data provides a standardized way to describe the chemical structure and composition of the compound.

Chemical Reactions Analysis

Reactions

1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  3. Substitution: The compound can participate in nucleophilic substitution reactions where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols .

Technical Details

These reactions are significant for modifying the compound's structure and enhancing its biological activity or chemical properties.

Mechanism of Action

The mechanism of action for 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets within biological systems:

Process

The compound interacts with various enzymes and receptors, modulating their activity. This modulation can lead to alterations in cellular pathways such as signal transduction and gene expression.

Data

Research indicates that indole derivatives like this compound may inhibit viral replication and induce apoptosis in cancer cells, showcasing their potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea include:

  • Appearance: Typically a pale yellow solid.
  • Melting Point: Approximately 95 – 96°C.

Chemical Properties

The chemical properties include stability under normal conditions but may react under specific circumstances (e.g., exposure to strong oxidizing agents). Its solubility profile varies depending on the solvent used; it is generally soluble in organic solvents like dichloromethane and ethanol .

Applications

Scientific Uses

The compound has several applications in scientific research:

  • Chemistry: Used as a building block in synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities such as antimicrobial and anticancer effects.
  • Medicine: Explored for therapeutic applications against various diseases and disorders.
  • Industry: Utilized in developing new materials and as precursors in dye synthesis .
Introduction to Indole-Urea Hybrids in Medicinal Chemistry

Structural Significance of Indole Derivatives in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrrole ring, represents a privileged scaffold in medicinal chemistry due to its ubiquitous presence in biologically active molecules and natural products. Its structural versatility enables interactions with diverse biological targets through multiple binding modes, including π-π stacking, hydrogen bonding, and hydrophobic interactions . Indole derivatives exhibit broad pharmacological profiles, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and central nervous system (CNS) activities, as evidenced by clinically approved agents like sumatriptan (migraine), sunitinib (oncology), and indomethacin (inflammation) . The C3 position of indole is particularly reactive and amenable to functionalization, allowing for strategic derivatization to optimize target affinity and pharmacokinetic properties. This adaptability facilitates the design of molecules capable of modulating complex disease pathways, positioning indole as an indispensable structural motif in modern drug discovery campaigns targeting multifactorial diseases [8].

Table 1: Representative Indole-Based Drugs and Their Therapeutic Applications

Drug NameIndole Substitution PatternPrimary Therapeutic UseKey Molecular Target
Sumatriptan5-HT₁ receptor agonistMigraine treatmentSerotonin receptors
SunitinibMulti-kinase inhibitorRenal cell carcinomaVEGF/PDGF receptors
IndomethacinCOX inhibitorInflammation/painCyclooxygenase enzymes
DelavirdineNon-nucleoside inhibitorHIV-1 infectionReverse transcriptase
YohimbineAlkaloid derivativeSexual dysfunctionα₂-Adrenergic receptors

Role of Urea Functional Groups in Bioactive Molecule Design

The urea functional group (−N−C(=O)−N−) serves as a critical pharmacophore in medicinal chemistry due to its distinctive hydrogen-bonding capacity and conformational flexibility. Urea derivatives can act as bioisosteres for amides, carbamates, and sulfonamides, enhancing metabolic stability while retaining or improving target affinity [9]. The urea moiety typically forms three-centered bidentate or tridentate hydrogen bonds with biological targets, enabling high-affinity interactions with enzymes, receptors, and protein-protein interaction interfaces. This capability is exemplified in kinase inhibitors (e.g., sorafenib) and Bcl-2 family protein inhibitors, where urea groups anchor ligands to key residues in binding pockets [9]. Additionally, the urea linkage’s conformational rigidity can restrict rotational freedom, improving selectivity and reducing off-target effects. In CNS drug design, urea-containing compounds often demonstrate favorable blood-brain barrier permeability due to balanced lipophilicity and hydrogen-bonding potential, making them valuable for neurological targets [8].

Table 2: Key Attributes of Urea Functionality in Bioactive Molecule Design

AttributeStructural BasisImpact on Drug Design
Hydrogen-Bonding CapacityDual H-bond donor sites (N-H) + H-bond acceptor (C=O)Enhances binding affinity and specificity for target proteins
Conformational FlexibilityRotatable N-C bondsEnables adaptation to binding site topography; optimizes pharmacophore alignment
Bioisosteric VersatilityIsosteric with amide/carbamateImproves metabolic stability and pharmacokinetic properties
Polarity ModulationAdjustable via N-alkyl/aryl substituentsFine-tunes solubility, membrane permeability, and log P
Rigidification PotentialIncorporation into cyclic scaffolds (e.g., imidazolidinones)Reduces entropic penalty upon binding; enhances target selectivity

Rationale for Hybridization: Synergistic Pharmacological Potential

The strategic hybridization of indole and urea functionalities capitalizes on complementary pharmacological properties, creating multifunctional ligands capable of engaging polypharmacological targets. Indole’s planar aromatic system provides a hydrophobic platform for van der Waals interactions and π-stacking within protein binding pockets, while the urea linker introduces directional hydrogen bonding and conformational adaptability [8] [10]. This synergy is exemplified in tacrine-indole hybrids developed for Alzheimer’s disease, where the indole moiety binds the peripheral anionic site (PAS) of acetylcholinesterase (AChE), inhibiting β-amyloid aggregation, while the urea-tethered tacrine unit blocks the catalytic active site (CAS), enhancing cholinesterase inhibition [8]. Similarly, in anticonvulsant research, indole-triazine-urea hybrids demonstrate dual modulation of voltage-gated sodium channels and GABAergic pathways, surpassing the activity of non-hybridized precursors [10]. The structural plasticity of these hybrids enables optimization of drug-like properties, including solubility, metabolic stability, and target engagement breadth, addressing limitations of monofunctional agents. This approach is particularly valuable for complex diseases like cancer and neurodegeneration, where multi-target interventions are increasingly recognized as essential for therapeutic efficacy [9].

Table 3: Synergistic Advantages of Indole-Urea Hybridization in Drug Design

Hybrid SystemIndole ContributionUrea ContributionTherapeutic Outcome
Tacrine-Indole HybridsPAS binding → Aβ anti-aggregationLinker optimization → Dual-site AChE inhibitionEnhanced cholinesterase inhibition & neuroprotection [8]
Bcl-2/Mcl-1 InhibitorsHydrophobic pocket bindingH-bonding to Asp/Arg residuesDual Bcl-2/Mcl-1 inhibition; apoptosis induction [9]
Anticonvulsant Triazine-IndolesSodium channel blockadeGABA potentiationSeizure protection in MES/scPTZ models [10]
Antimicrobial UreasMembrane interaction via indoleH-bonding to bacterial enzymesBroader spectrum of activity

Properties

CAS Number

922983-91-3

Product Name

1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea

IUPAC Name

1-ethyl-3-(1-ethylindol-3-yl)urea

Molecular Formula

C13H17N3O

Molecular Weight

231.299

InChI

InChI=1S/C13H17N3O/c1-3-14-13(17)15-11-9-16(4-2)12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3,(H2,14,15,17)

InChI Key

UAWGFQDEVRSRIA-UHFFFAOYSA-N

SMILES

CCNC(=O)NC1=CN(C2=CC=CC=C21)CC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.